molecular formula C16H15BrN2O2 B1268191 2-{[(4-Bromophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione CAS No. 430432-41-0

2-{[(4-Bromophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione

Cat. No.: B1268191
CAS No.: 430432-41-0
M. Wt: 347.21 g/mol
InChI Key: XMHPLDXMHVGPMD-UHFFFAOYSA-N
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Description

2-{[(4-Bromophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bromophenyl group, an amino group, and a methanoisoindole core, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Bromophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione typically involves multi-step organic reactions

  • Formation of Methanoisoindole Core: : The initial step involves the cyclization of appropriate precursors under controlled conditions to form the methanoisoindole structure. This can be achieved through intramolecular cyclization reactions using catalysts such as palladium or copper.

  • Introduction of Bromophenyl Group: : The bromophenyl group is introduced via a substitution reaction, where a suitable brominated precursor reacts with the methanoisoindole intermediate. This step often requires the use of strong bases or acids to facilitate the substitution.

  • Amination: : The final step involves the introduction of the amino group through a nucleophilic substitution reaction. This can be achieved using amines or ammonia under appropriate conditions, such as elevated temperatures and the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of scalable reaction conditions, the use of continuous flow reactors, and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions can target the bromophenyl group or the methanoisoindole core. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

  • Substitution: : The compound is prone to nucleophilic and electrophilic substitution reactions. For example, the bromine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Strong bases (e.g., sodium hydroxide) or acids (e.g., hydrochloric acid) to facilitate nucleophilic or electrophilic substitution.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Dehalogenated or reduced methanoisoindole derivatives.

    Substitution Products: Compounds with substituted bromophenyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules, such as proteins and nucleic acids, and its effects on cellular processes.

Medicine

The compound shows promise in medicinal chemistry as a potential therapeutic agent. Research is ongoing to evaluate its efficacy and safety in treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism of action of 2-{[(4-Bromophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Chlorophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione
  • 2-{[(4-Fluorophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione
  • 2-{[(4-Methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione

Uniqueness

Compared to these similar compounds, 2-{[(4-Bromophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(4-bromoanilino)methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c17-11-3-5-12(6-4-11)18-8-19-15(20)13-9-1-2-10(7-9)14(13)16(19)21/h1-6,9-10,13-14,18H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHPLDXMHVGPMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)CNC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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